molecular formula C23H24N2O4 B293137 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide

2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide

Katalognummer B293137
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: SIJHCFMTFGFHOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of tyrosine kinase inhibitors, which are known for their ability to inhibit the activity of specific enzymes involved in cell signaling pathways.

Wirkmechanismus

2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide acts as a competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key player in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting the activity of EGFR, 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide can block the downstream signaling pathways that lead to cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of human vascular smooth muscle cells, which play a role in the development of atherosclerosis. 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide has also been shown to reduce the growth of human glioblastoma cells, which are highly aggressive brain tumors.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide in lab experiments is its specificity for the EGFR tyrosine kinase, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency compared to other tyrosine kinase inhibitors, which may require higher concentrations for effective inhibition.

Zukünftige Richtungen

There are several potential future directions for research on 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide. One area of interest is the development of more potent analogs of this compound that can achieve greater inhibition of EGFR activity. Another potential direction is the investigation of the use of 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide in combination with other anti-cancer agents, which may enhance its therapeutic efficacy. Finally, there is also interest in studying the potential use of 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide in other fields of research, such as cardiovascular disease and neurological disorders.

Synthesemethoden

The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide involves several steps, starting with the reaction of 2-nitrobenzaldehyde with cyclohexylamine to form 2-(cyclohexylamino)benzaldehyde. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the corresponding amide. The final step involves the reduction of the nitro group to form the target compound.

Wissenschaftliche Forschungsanwendungen

2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of research. One of the main areas of interest is cancer research, where this compound has shown promising results in inhibiting the activity of specific tyrosine kinases that are involved in the development and progression of cancer.

Eigenschaften

Molekularformel

C23H24N2O4

Molekulargewicht

392.4 g/mol

IUPAC-Name

2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxo-1H-isoindole-1-carboxamide

InChI

InChI=1S/C23H24N2O4/c26-22(24-16-6-2-1-3-7-16)21-17-8-4-5-9-18(17)23(27)25(21)13-15-10-11-19-20(12-15)29-14-28-19/h4-5,8-12,16,21H,1-3,6-7,13-14H2,(H,24,26)

InChI-Schlüssel

SIJHCFMTFGFHOB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)OCO5

Kanonische SMILES

C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)OCO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.